molecular formula C17H17ClN4O2 B6627059 3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile

3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile

Cat. No.: B6627059
M. Wt: 344.8 g/mol
InChI Key: BDBUPECIZYAMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, an intricate fusion of chemical moieties, showcases fascinating structural and functional properties. The unique blend of pyridine and oxane subunits, along with chlorine and nitrile groups, gives it a unique profile for diverse applications in scientific research and industrial processes.

Properties

IUPAC Name

3-chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-16-13(10-19)2-6-21-17(16)22-11-12-1-5-20-15(9-12)24-14-3-7-23-8-4-14/h1-2,5-6,9,14H,3-4,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBUPECIZYAMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)CNC3=NC=CC(=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile typically involves multi-step reactions starting from pyridine derivatives Key steps might include halogenation, etherification, and coupling reactions under controlled conditions

Industrial Production Methods Scaling up this synthesis for industrial production demands optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactions, advanced catalytic systems, and thorough purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions This compound participates in various chemical reactions including:

  • Substitution: Where one substituent is replaced by another, facilitated by the presence of nucleophiles or electrophiles.

  • Oxidation: Altering the oxidation state of the molecule, often using strong oxidizing agents.

  • Reduction: Typically involves hydrogenation reactions to add hydrogen atoms.

Common Reagents and Conditions Reagents like lithium aluminum hydride for reduction or potassium permanganate for oxidation play key roles. Conditions such as temperature, solvent choice, and pH are crucial to control these reactions, ensuring selective transformation without compromising the integrity of the compound.

Major Products Formed Reactions can yield derivatives with modified functional groups, such as different halogenated analogs or substituted nitriles, depending on the reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The compound’s effects are mediated through interactions at the molecular level. Its structural components allow it to bind to specific biological targets, modulating their activity. Pathways influenced include those involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Compared to other pyridine-based derivatives, 3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile stands out due to its unique combination of chloro, nitrile, and oxane groups, which confer specific reactivity and binding properties. Similar compounds include 2-Chloropyridine-3-carbonitrile and 4-Methoxy-2-nitropyridine, each with distinct attributes and applications.

By leveraging its distinct chemical framework, this compound showcases versatility across multiple scientific and industrial domains. Now, go on and explore its fascinating world further!

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.